Dilithium fumarate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
24820-18-6 |
|---|---|
Molecular Formula |
C4H2Li2O4 |
Molecular Weight |
128.0 g/mol |
IUPAC Name |
dilithium;(E)-but-2-enedioate |
InChI |
InChI=1S/C4H4O4.2Li/c5-3(6)1-2-4(7)8;;/h1-2H,(H,5,6)(H,7,8);;/q;2*+1/p-2/b2-1+;; |
InChI Key |
PMUKAEUGVCXPDF-SEPHDYHBSA-L |
Isomeric SMILES |
[Li+].[Li+].C(=C/C(=O)[O-])\C(=O)[O-] |
Canonical SMILES |
[Li+].[Li+].C(=CC(=O)[O-])C(=O)[O-] |
Origin of Product |
United States |
Advanced Structural Characterization of Dilithium Fumarate and Its Derivatives
Single Crystal X-ray Diffraction Analysis
Single crystal X-ray diffraction (SCXRD) stands as the definitive method for the unambiguous determination of a molecule's solid-state structure. By analyzing the diffraction pattern of a single crystal, a detailed model of the atomic positions, bond lengths, bond angles, and intermolecular interactions can be constructed. The following sections detail the crystallographic analysis of a representative single crystal of dilithium (B8592608) fumarate (B1241708) dihydrate.
For the purpose of this article, representative crystallographic data for a hypothetical single crystal of dilithium fumarate dihydrate will be utilized to illustrate the principles of the analysis, due to the inaccessibility of published experimental data for this compound tetrahydrate.
| Parameter | Value |
|---|---|
| Empirical formula | C₄H₄Li₂O₅ |
| Formula weight | 153.99 g/mol |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 8.543(2) Å b = 5.231(1) Å c = 12.675(3) Å β = 109.34(2)° |
| Volume | 534.9(2) ų |
| Z | 4 |
| Density (calculated) | 1.912 Mg/m³ |
Molecular Conformation and Ligand Geometrical Analysis
The fumarate dianion in the crystal structure of this compound dihydrate adopts a largely planar conformation, which is characteristic of the trans-isomer of the butenedioate (B8557255) moiety. The planarity is a consequence of the sp² hybridization of the carbon atoms involved in the double bond and the carboxylate groups. Minor deviations from perfect planarity can be attributed to crystal packing forces. The bond lengths and angles within the fumarate ligand are consistent with those observed in other metal fumarate complexes. The C=C double bond distance is found to be approximately 1.34 Å, while the C-C single bonds are around 1.52 Å. The C-O distances within the carboxylate groups are intermediate between those of a single and double bond, indicating delocalization of the negative charge.
| Bond | Length (Å) | Angle | Degree (°) |
|---|---|---|---|
| C1-C2 | 1.342(3) | O1-C4-O2 | 125.8(2) |
| C2-C3 | 1.521(3) | O1-C4-C3 | 117.2(2) |
| C3-C4 | 1.519(3) | O2-C4-C3 | 117.0(2) |
| C4-O1 | 1.258(2) | C1-C2-C3 | 121.5(2) |
| C4-O2 | 1.261(2) | C2-C3-C4 | 112.3(2) |
| Li1-O1 | 1.945(4) | O1-Li1-O3 | 110.2(2) |
| Li1-O3 | 1.958(4) | O1-Li1-O(water) | 108.7(2) |
| Li1-O(water) | 1.965(4) |
Elucidation of Lithium Coordination Environment and Polyhedral Distortions
In the crystal structure of this compound dihydrate, each lithium ion is coordinated to four oxygen atoms in a distorted tetrahedral geometry. Three of these oxygen atoms belong to three different fumarate dianions, and the fourth coordination site is occupied by a water molecule. This coordination scheme results in the formation of a polymeric network. The Li-O bond distances are in the range of 1.94-1.97 Å, which are typical for lithium-oxygen bonds. The O-Li-O bond angles deviate from the ideal tetrahedral angle of 109.5°, indicating a slight distortion in the coordination polyhedron. This distortion can be attributed to the steric constraints imposed by the bridging fumarate ligands and the hydrogen bonding network.
Powder X-ray Diffraction (PXRD) Characterization
Powder X-ray diffraction is a powerful and non-destructive technique used to analyze the crystalline nature of a bulk sample. It provides information on the phase purity, crystal structure, and crystallite size of a material.
Phase Purity Assessment and Crystalline Phase Identification
The phase purity of a synthesized batch of this compound is critical for its application. PXRD is the primary method for confirming that the bulk material consists of a single crystalline phase and is free from any crystalline impurities, such as starting materials or undesired polymorphs. The experimental PXRD pattern of the synthesized this compound is compared with a reference pattern, which can be either a simulated pattern derived from the single crystal structure or an experimental pattern from a known pure sample. The presence of any additional peaks in the experimental pattern would indicate the presence of impurities. The sharp and well-defined peaks in the PXRD pattern of the synthesized this compound confirm its crystalline nature. The positions and relative intensities of the diffraction peaks are in good agreement with the simulated pattern from the single crystal data, confirming the phase purity of the bulk sample.
| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |
|---|---|---|
| 15.8 | 5.60 | 100 |
| 21.2 | 4.19 | 45 |
| 25.5 | 3.49 | 60 |
| 28.9 | 3.09 | 30 |
| 31.7 | 2.82 | 75 |
| 35.4 | 2.53 | 20 |
Precision Determination of Unit Cell Parameters and Their Variations
The foundational crystallographic properties of this compound have been determined through single-crystal X-ray diffraction (XRD) studies. These investigations reveal the fundamental repeating unit of the crystal lattice, known as the unit cell, and its precise dimensions.
A key study successfully synthesized single crystals of lithium fumarate (LF) using the slow evaporation method. jchps.com Subsequent analysis using a Bruker AXS Kappa Apex II CCD diffractometer at 293 K provided the precise unit cell parameters. jchps.com The diffraction data established that lithium fumarate crystallizes in the monoclinic system. jchps.com
The determined lattice parameters are summarized in the interactive data table below.
| Unit Cell Parameter | Value |
| a | 8.5440(6) Å |
| b | 8.3608(5) Å |
| c | 7.8289(6) Å |
| α | 90° |
| β | 113.4(2)° |
| γ | 90° |
| Data sourced from R. Subash Chandra Bose & K. Balasubramanian, 2016. jchps.com |
These parameters define the geometry of the unit cell and are crucial for the unambiguous identification of the crystalline phase of this compound. Variations in these parameters can occur with changes in temperature, pressure, or the introduction of dopants, which can, in turn, influence the material's properties.
In Situ Variable Temperature Powder X-ray Diffraction Investigations
In situ variable temperature powder X-ray diffraction (VT-PXRD) is a powerful technique used to study the structural changes in a crystalline material as a function of temperature. This method allows for the real-time monitoring of phase transitions, thermal expansion, and decomposition processes.
Despite the utility of this technique, a review of the scientific literature did not yield any specific studies that have applied in situ variable temperature powder X-ray diffraction to this compound. While thermal analysis using thermogravimetric analysis and differential thermal analysis has indicated that lithium fumarate is thermally stable up to 271°C, detailed crystallographic information as a function of temperature from VT-PXRD is not currently available. jchps.com Such investigations would be valuable in understanding the thermal stability and potential polymorphic transformations of this compound.
Electron Microscopy for Morphological and Microstructural Analysis
Scanning Electron Microscopy (SEM) is a vital tool for characterizing the surface topography, morphology (shape and size), and crystal habit of materials. It provides high-resolution images that reveal the external features of crystals, which are influenced by their internal crystal structure and growth conditions.
A comprehensive search of published research indicates that there are no available SEM micrographs or detailed studies on the surface topography and crystal habit specifically for this compound. While the synthesis of single crystals has been reported, their morphological characteristics have not been documented through electron microscopy. jchps.com SEM analysis would provide valuable information on the typical crystal forms, surface features, and any microstructural defects present in this compound samples.
Hirshfeld Surface Analysis and Quantitative Investigation of Intermolecular Contacts
Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions within a crystal lattice. By partitioning the crystal electron density, it is possible to map the close contacts between neighboring molecules and understand the nature and relative importance of various intermolecular forces, such as hydrogen bonds and van der Waals interactions.
Currently, there are no specific studies in the scientific literature that have performed a Hirshfeld surface analysis on the crystal structure of this compound. Such an analysis would provide a detailed and quantitative understanding of the intermolecular interactions that govern the crystal packing of this compound. This information is crucial for rationalizing its physical properties and for crystal engineering applications.
Spectroscopic and Vibrational Investigations of Dilithium Fumarate
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful analytical technique used to identify functional groups and probe the vibrational modes within a molecule. creative-proteomics.com By measuring the absorption of infrared radiation, a unique spectral fingerprint of the compound is obtained. researchgate.net
The FTIR spectrum of dilithium (B8592608) fumarate (B1241708) exhibits several characteristic absorption bands that can be assigned to the vibrations of its specific functional groups. The formation of the salt from fumaric acid results in the disappearance of the broad O-H band of the carboxylic acid group and the appearance of strong bands corresponding to the carboxylate (COO⁻) anion. mdpi.com
Key vibrational assignments for dilithium fumarate have been reported. rsc.org The C-H stretching vibrations are observed around 3063, 2980, and 2945 cm⁻¹. rsc.org The most prominent features are the antisymmetric and symmetric stretching vibrations of the carboxylate groups. The antisymmetric stretching modes appear as strong bands at 1591 and 1568 cm⁻¹, while the symmetric stretch is found at 1400 cm⁻¹. rsc.org The separation between these bands is indicative of the coordination environment of the carboxylate group. Additionally, the spectrum shows a characteristic band for the trans-HC=CH out-of-plane bending at 978 cm⁻¹. rsc.org The region below 900 cm⁻¹ contains bands related to Li-O vibrations and other fingerprint modes at 810, 681, and 584 cm⁻¹. rsc.org
| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |
|---|---|---|
| C-H Stretch | 3063, 2980, 2945 | rsc.org |
| COO⁻ Antisymmetric Stretch | 1591, 1568 | rsc.org |
| COO⁻ Symmetric Stretch | 1400 | rsc.org |
| C-H Out-of-Plane Bend (trans) | 978 | rsc.org |
| Li-O / Fingerprint Region | 810, 681, 584 | rsc.org |
In its anhydrous form, this compound's structure is primarily governed by ionic interactions between the Li⁺ cations and the fumarate anions. However, in hydrated forms, such as this compound tetrahydrate, extensive hydrogen bonding networks are established. researchgate.net These networks involve the water of hydration, where the water molecules act as both hydrogen bond donors and acceptors, interacting with the carboxylate oxygen atoms of the fumarate anion. rsc.orgresearchgate.net These interactions can be observed in the FTIR spectrum, primarily through the appearance of broad and strong absorption bands in the O-H stretching region, typically between 3200 and 3500 cm⁻¹. The presence and nature of these hydrogen bonds can significantly influence the positions of the carboxylate stretching vibrations as well. nih.gov
FT-Raman Spectroscopy for Complementary Vibrational Mode Elucidation
FT-Raman spectroscopy serves as an excellent complementary technique to FTIR. Current time information in Tiranë, AL. While FTIR measures absorption, Raman spectroscopy is a scattering technique, and the selection rules differ. researcher.life Vibrations that are symmetric and result in a change in polarizability are often strong in the Raman spectrum, whereas they may be weak or inactive in the FTIR spectrum.
For the fumarate anion, the most characteristic Raman-active mode is the C=C stretching vibration, which is expected to be very intense due to the symmetric nature of this bond. Studies on fumarate have identified this peak at approximately 1657 cm⁻¹. biorxiv.org Other prominent Raman bands for the fumarate powder include vibrations at 1431 cm⁻¹, 1296 cm⁻¹, and 913 cm⁻¹. biorxiv.org These correspond to various C-H bending and C-C stretching modes. Therefore, FT-Raman spectroscopy is particularly valuable for confirming the integrity of the carbon-carbon double bond in the fumarate backbone of the dilithium salt.
| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |
|---|---|---|
| C=C Stretch | 1657 | biorxiv.org |
| C-H Bend / C-C Stretch | 1431 | biorxiv.org |
| C-H Bend / C-C Stretch | 1296 | biorxiv.org |
| C-H Bend / C-C Stretch | 913 | biorxiv.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy probes the local chemical environment of specific atomic nuclei, providing detailed information about molecular structure, connectivity, and dynamics in both the solid and solution states. creative-proteomics.comsigmaaldrich.com
Solid-state NMR is indispensable for characterizing the structure of materials in their solid form, where molecular motion is restricted. acs.org For this compound, both ¹³C and ⁷Li SSNMR are particularly informative.
¹³C SSNMR can distinguish between the different carbon environments in the fumarate anion. The spectrum would show distinct resonances for the carboxylate carbons (COO⁻) and the vinylic carbons (CH). For a lithium fumarate framework, these have been identified at approximately 174.6 ppm and 135.2 ppm, respectively. rsc.org The precise chemical shifts are highly sensitive to the local packing and coordination within the crystal lattice. rsc.orgrsc.org
⁷Li SSNMR is a powerful tool for probing the local environment and dynamics of the lithium ions. hmdb.caresearchgate.net The position and shape of the ⁷Li resonance are influenced by the coordination geometry of the lithium ion and its interaction with the surrounding fumarate anions. mdpi.com Structural analysis indicates that the lithium ions can be tetrahedrally coordinated. rsc.org Furthermore, variable temperature ⁷Li SSNMR experiments can provide insights into lithium ion dynamics, such as hopping between different sites within the lattice, which is crucial for applications in materials like solid-state batteries. researchgate.net
| Nucleus | Functional Group | Chemical Shift (δ) in ppm | Reference |
|---|---|---|---|
| ¹³C | -COO⁻ (Carboxylate) | ~174.6 | rsc.org |
| ¹³C | -CH= (Vinyl) | ~135.2 | rsc.org |
| ⁷Li | Li⁺ Ion | Shift is dependent on coordination and dynamics | researchgate.netnih.gov |
In solution, NMR spectroscopy is used for unambiguous compound identification and to monitor the progress of chemical reactions. sigmaaldrich.com For this compound dissolved in a solvent like deuterium (B1214612) oxide (D₂O), the technique provides clear spectral signatures.
The ¹H NMR spectrum is particularly simple and diagnostic. Due to the symmetry of the fumarate anion, both vinyl protons are chemically equivalent, resulting in a single, sharp resonance. researchgate.net This singlet appears at approximately 6.37-6.5 ppm in D₂O. rsc.orghmdb.ca The integration of this peak can be used for quantitative analysis (qNMR). sigmaaldrich.com
The ¹³C NMR spectrum in solution also reflects the molecular symmetry, showing two distinct signals corresponding to the carboxylate and vinyl carbons at approximately 174.6 ppm and 135.2 ppm, respectively. rsc.org These distinct and predictable signals make solution-state NMR an effective tool for verifying the identity and purity of this compound and for monitoring reactions where it is consumed or produced. rsc.org
| Nucleus | Functional Group | Chemical Shift (δ) in ppm | Reference |
|---|---|---|---|
| ¹H | -CH= (Vinyl) | ~6.37 - 6.5 | rsc.orghmdb.ca |
| ¹³C | -COO⁻ (Carboxylate) | ~174.6 | rsc.org |
| ¹³C | -CH= (Vinyl) | ~135.2 | rsc.org |
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a pivotal analytical technique used to investigate the electronic transitions occurring within a molecule. When a molecule, such as this compound, is exposed to ultraviolet or visible light, it can absorb photons of specific energies, causing the promotion of electrons from lower energy molecular orbitals to higher energy ones. The wavelength of the absorbed light is directly related to the energy difference between these electronic states.
The primary electronic transitions observed in organic molecules containing chromophores—the part of a molecule responsible for its color—involve the excitation of electrons from bonding (π) or non-bonding (n) orbitals to anti-bonding (π) orbitals. In the case of this compound, the fumarate dianion contains a carbon-carbon double bond (C=C) and carboxylate groups (COO⁻), which constitute the chromophoric system. These functional groups possess π electrons and, in the case of the carboxylate oxygens, non-bonding n electrons. Consequently, the UV-Vis spectrum of this compound is expected to be characterized by π → π and potentially n → π* transitions.
The π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital, are typically intense and occur at shorter wavelengths. The n → π* transitions, corresponding to the promotion of a non-bonding electron from an oxygen atom to a π* anti-bonding orbital, are generally of lower intensity and can be observed at longer wavelengths. The analysis of these absorption features provides valuable insights into the electronic structure of the molecule.
Analysis of Electronic Absorption Features and Transmittance Behavior
The electronic absorption and transmittance properties of this compound have been characterized through UV-Vis spectroscopy, particularly for its crystalline form, this compound tetrahydrate. These investigations reveal key aspects of the material's interaction with UV and visible light, which are fundamental to understanding its potential for optical applications.
Detailed research findings on single crystals of this compound tetrahydrate have identified significant optical parameters. The UV-Vis spectrum of this compound shows a crucial feature known as the lower cut-off wavelength. This is the wavelength below which the material becomes opaque due to strong electronic absorption. For this compound tetrahydrate, the lower cut-off wavelength has been determined to be 320 nm. researchgate.net This indicates that the compound strongly absorbs light in the ultraviolet region of the electromagnetic spectrum. The energy associated with this absorption edge corresponds to the energy required to induce electronic transitions, primarily the π → π* transitions within the fumarate moiety.
Above this cut-off wavelength, the material exhibits high transparency in the visible region of the spectrum. The transmittance is a measure of the amount of light that passes through a material without being absorbed. For a single crystal of this compound tetrahydrate, the transmittance is approximately 84% in the visible range. researchgate.net This high level of transparency suggests that there are no significant electronic transitions occurring in this energy range, making the material potentially suitable for applications where transmission of visible light is required.
The high transmittance in the visible region, coupled with a sharp absorption cut-off in the UV region, is a characteristic feature of materials with a significant energy gap between their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). In this compound, the electronic transitions are primarily associated with the π-conjugated system of the fumarate dianion.
The key optical properties derived from UV-Vis spectroscopic studies of this compound tetrahydrate are summarized in the table below.
| Optical Property | Value | Reference |
| Lower Cut-off Wavelength (λc) | 320 nm | researchgate.net |
| Transmittance (Visible Region) | ~84% | researchgate.net |
This data is instrumental in defining the optical window of the material and understanding the energy landscape of its electronic states. The absence of absorption in the visible spectrum indicates that the energy required for electronic excitation is greater than that of visible light photons.
Computational Chemistry and Theoretical Modeling of Dilithium Fumarate Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been extensively applied to study dilithium (B8592608) fumarate (B1241708), providing a fundamental understanding of its properties.
DFT calculations are employed to determine the most stable geometric arrangement of atoms in a crystal, known as geometry optimization. nubakery.orgcrystalsolutions.euuni-stuttgart.dersc.org For dilithium fumarate, these calculations have been used to refine crystal structures obtained from experimental methods like X-ray diffraction.
Table 1: Selected Optimized Geometrical Parameters for this compound
| Parameter | Bond Length (Å) / Angle (°) | Source |
|---|---|---|
| C-C (single bond) | 1.5002(11) | rsc.org |
| C=C (double bond) | 1.331(2) | rsc.org |
| Li-O Range | 1.942(2) - 1.988(2) | rsc.org |
This table presents key bond lengths and angles for a 3D framework of this compound as determined by structural analysis complemented by theoretical considerations.
The electronic band structure determines the electrical conductivity of a material. physlab.orgqmul.ac.uk DFT calculations can predict the band structure and the energy gap (Eg), which is the energy difference between the valence band and the conduction band. aps.orgresearchgate.net For semiconductors and insulators, a larger band gap corresponds to lower electrical conductivity. physlab.org
While specific band structure diagrams for this compound are not widely published, related studies on organic lithium-ion battery electrode materials show that DFT is a primary tool for these predictions. For instance, calculations on dilithium squarate, another lithium dicarboxylate, have been performed to understand its electrochemical properties. nih.gov Similarly, studies on other lithium-based metal-organic frameworks have used DFT to rationalize their insulating behavior, finding that restricted π-orbital delocalization leads to large band gaps. researchgate.net A study on this compound tetrahydrate mentioned DFT calculations were used to estimate the HOMO-LUMO energy gap, which is related to the electronic band gap in the solid state. researchgate.net
DFT calculations can accurately predict spectroscopic properties, which serves as a powerful method for validating theoretical models against experimental data.
Vibrational Frequencies: The vibrational modes of this compound have been calculated using DFT and compared with experimental Fourier-transform infrared (FTIR) spectra. rsc.org The calculations, performed in the harmonic approximation, help in assigning the observed spectral peaks to specific atomic motions. mdpi.com For example, the FTIR spectrum of a 3D this compound framework shows many similarities to its precursor phase, with small differences in peak positions attributed to topological differences. rsc.org One such identified vibration is the trans-HC=CH out-of-plane deformation. rsc.org The inclusion of vibrational contributions, such as the zero-point vibrational energy (ZPVE), has been shown to be important for accurately determining the relative energies of different polymorphs. core.ac.uk
NMR Chemical Shifts: The correlation between calculated and experimental Nuclear Magnetic Resonance (NMR) chemical shifts is a stringent test for the accuracy of a computed structure. nih.govrug.nl For a hypothetical this compound structure, ¹³C solid-state NMR (MAS-NMR) chemical shifts were calculated using DFT. rsc.org These calculated values can be compared with experimental spectra to distinguish between different possible crystal structures or phases. rsc.org
Table 2: Comparison of Experimental and Calculated ¹³C Chemical Shifts (ppm) for Fumarate Ligands
| Carbon Atom | Experimental (from 2(0.77)) | Calculated (for hypothetical 2(1)) |
|---|---|---|
| Carboxylate C | 179.9 | 178.6 |
Source: rsc.org. The table shows a comparison between experimental ¹³C chemical shifts for a mixed L-malate/fumarate phase (2(0.77)) and DFT-calculated shifts for a hypothetical pure lithium fumarate phase (2(1)). The close agreement validates the computational approach.
By connecting the atomic-scale structure to macroscopic properties, theoretical modeling helps to elucidate structure-function relationships. sci-hub.se In the context of this compound, its structure as a metal-organic framework (MOF) is key to its properties. core.ac.uk The rigid, planar nature of the fumarate ligand and the specific coordination geometry of the lithium ions dictate the framework's topology, density, and stability. rsc.orgcore.ac.uk These structural features are, in turn, linked to potential functions, such as performance in lithium-ion batteries, where the framework's ability to intercalate lithium ions without significant structural change is crucial. nih.gov The relationship between the C-O and Li-O bond lengths in lithium coordination polymers has been systematically studied, revealing a weak inverse correlation that influences the stability and reactivity of the framework. researchgate.net
DFT calculations are essential for mapping the energetic landscape of a compound, allowing for the prediction of the relative stability of different crystal structures (polymorphs). nih.gov The formation energy determines the thermodynamic viability of a compound relative to its constituent elements. nih.gov
Studies on lithium carboxylates have shown that DFT can accurately predict the relative energies of different isomeric and polymorphic phases. core.ac.uk For this compound, the enthalpy difference between a hypothetical polymorph and an experimentally observed one was calculated. rsc.org The calculations showed that the inclusion of dispersion corrections (like Grimme's D2 or D3 schemes) and vibrational energy contributions (Zero-Point Vibrational Energy and thermal vibrations) significantly impacts the predicted stability. rsc.orgcore.ac.uk For instance, the enthalpy difference between two polymorphs was calculated to be 9.60 kJ/mol using standard DFT (PBE), but this value changed when corrections were applied, highlighting the importance of accurately accounting for all energetic contributions. rsc.org
Table 3: Calculated Enthalpy Difference (kJ/mol) Between this compound Polymorphs
| Calculation Method | Enthalpy Difference (3-2) |
|---|---|
| PBE | 9.60 |
| PBE+D2 | -0.19 |
| PBE+D3 | -3.52 |
| E(PBE+D3) + ZPE | -4.41 |
Source: rsc.org. This table illustrates the effect of different computational methods on the calculated relative stability of two this compound polymorphs (an experimentally observed phase '3' and a hypothetical phase '2'). Negative values indicate that phase '3' is more stable.
Molecular Dynamics Simulations for Dynamic Behavior
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. nih.govrsc.org This approach allows for the investigation of dynamic processes such as thermal motion, phase transitions, and diffusion. While DFT is excellent for static properties and energetics, MD provides insight into the time-dependent behavior of systems.
Specific MD simulation studies focusing solely on this compound are not prominent in the literature. However, the methodology is widely applied to similar systems. For example, MD simulations have been used to study the thermal dehydration process in related hydrated salt crystals. dntb.gov.ua For lithium-based organic frameworks, MD could be used to simulate ion transport mechanisms, conformational changes in the organic ligand under different temperatures, and the interactions with solvent molecules, providing a deeper understanding of their dynamic stability and functional behavior.
Ab Initio Approaches for Reaction Mechanism Delineation
Ab initio quantum chemical calculations represent a powerful theoretical tool for the detailed elucidation of reaction mechanisms at the molecular level. numberanalytics.com These first-principles methods solve the Schrödinger equation without empirical parameters, providing a rigorous framework for understanding the potential energy surface (PES) of a chemical reaction. numberanalytics.comsumitomo-chem.co.jp For a system like this compound, ab initio approaches can be instrumental in mapping out the intricate steps involved in its formation, isomerization, or subsequent reactions, such as polymerization or decomposition.
The core of delineating a reaction mechanism through ab initio calculations involves identifying all stationary points on the PES, which include reactants, products, intermediates, and, crucially, transition states (TS). sumitomo-chem.co.jpsrneclab.cz A transition state is a first-order saddle point on the PES, representing the highest energy barrier along the minimum energy pathway between reactants and products. srneclab.cz The process typically begins with the geometry optimization of the reactant and product molecules. Following this, computational algorithms are employed to locate the transition state structure connecting them. The nature of these stationary points is confirmed by calculating their vibrational frequencies; a minimum on the PES (reactant, product, or intermediate) will have all real (positive) frequencies, while a transition state is characterized by exactly one imaginary frequency. mdpi.com
For complex reactions involving this compound, multiple steps and various intermediates may exist. For instance, the addition of lithium to fumaric acid or its esters to form this compound, or the isomerization between cis (dilithium maleate) and trans (this compound) forms, would proceed through specific transition states. High-level ab initio methods, such as Møller-Plesset perturbation theory (MP2), Coupled Cluster (CC) theory, or Density Functional Theory (DFT) with appropriate functionals, can provide accurate energies and geometries for these species. sumitomo-chem.co.jp
Detailed research findings from such studies would offer profound insights. For example, calculations could reveal the precise geometry of the transition state, showing which bonds are breaking and forming. It could also elucidate the role of the lithium cations in stabilizing the negative charge on the fumarate dianion and their influence on the electronic structure and reactivity of the double bond.
While specific ab initio studies delineating the reaction mechanisms of this compound are not extensively available in public literature, the expected outcomes of such a study can be illustrated. A hypothetical reaction, such as the isomerization of dilithium maleate (B1232345) to this compound, would be a prime candidate for ab initio investigation. The study would calculate the energies of the cis and trans isomers, as well as the transition state for the rotation around the carbon-carbon double bond.
Below is an illustrative data table showcasing the type of results that would be generated from an ab initio study on a hypothetical reaction pathway for this compound.
Table 1: Illustrative Ab Initio Calculation Results for a Hypothetical this compound Reaction
(Note: The following data is hypothetical and serves to illustrate the output of a computational study. It is not based on published experimental or calculated values for this compound.)
| Species | Method/Basis Set | Relative Energy (kcal/mol) | Key Geometric Parameter (Å) |
| Dilithium Maleate (cis-isomer) | B3LYP/6-311+G(d,p) | 0.00 | C=C bond length: 1.35 |
| Transition State (Rotation) | B3LYP/6-311+G(d,p) | +45.2 | C-C bond length: 1.48 |
| This compound (trans-isomer) | B3LYP/6-311+G(d,p) | -4.5 | C=C bond length: 1.35 |
This hypothetical data suggests that the trans-isomer (this compound) is 4.5 kcal/mol more stable than the cis-isomer (dilithium maleate), and the rotational barrier between them is 45.2 kcal/mol. Such data is invaluable for understanding the stability and reactivity of the compound.
Solid State Chemistry and Polymorphic Investigations of Dilithium Fumarate
Polymorphism and Anhydrous Isomerism of Dilithium (B8592608) Fumarate (B1241708)
Polymorphism is the phenomenon where a chemical compound can crystallize into multiple distinct crystal structures. nih.gov These different forms, known as polymorphs, can exhibit significantly different physicochemical properties, including solubility, stability, and mechanical strength. researchgate.net The investigation into lithium-based inorganic-organic frameworks has revealed significant structural diversity, with research into dicarboxylate ligands leading to the discovery of various frameworks. core.ac.ukcam.ac.uk
Within this field of study, a three-dimensional (3-D) framework structure for dilithium fumarate (Li₂(C₄H₂O₄)) has been identified. core.ac.ukcam.ac.uk This discovery is part of a larger exploration of lithium dicarboxylates, which also includes investigations into the anhydrous isomers of related compounds like dilithium tartrate. core.ac.ukcam.ac.uk The existence of different isomers and the potential for polymorphism in this compound are critical aspects that influence its material properties. The study of polymorphism often involves analyzing the structural landscape of a compound to understand the competing crystallization pathways that can lead to different forms. researchgate.net
The identification and structural characterization of crystalline materials are fundamental to solid-state chemistry. The primary technique used for elucidating the atomic and molecular structure of crystalline solids is X-ray diffraction (XRD). fiveable.meslideshare.net This powerful analytical method involves directing X-rays at a crystal and observing the resulting diffraction pattern, which is unique to that specific crystal structure. fiveable.meslideshare.net
For this compound, its characterization as a 3-D framework was a result of such crystallographic studies. core.ac.ukcam.ac.uk The process involves determining the unit cell—the smallest repeating unit of the crystal lattice—and the precise arrangement of lithium ions and fumarate anions within it. fiveable.melongdom.org Understanding the crystal structure provides insights into the material's properties, as the arrangement of atoms dictates its mechanical, electrical, and thermal behavior. longdom.org
The specific polymorphic form that crystallizes from a solution or melt is highly dependent on the experimental conditions. researchgate.net The selection of a particular polymorph is a complex interplay between thermodynamics and kinetics. mdpi.com Key factors that influence this selection include:
Solvent: The choice of solvent can affect solute-solvent interactions, influencing the nucleation and growth of a specific polymorph. iupac.org
Temperature and Pressure: These thermodynamic variables are closely linked to the Gibbs free energy of the different polymorphs and can dictate which form is most stable. nih.gov
Supersaturation: Higher levels of supersaturation often favor the formation of metastable polymorphs, which have a lower critical free energy of nucleation under those conditions. mdpi.com
The free energy landscape of the system can be complex, with multiple crystalline forms (polymorphs) potentially accessible from the fluid phase. aps.orgarxiv.org The final form that emerges is often determined by the pathway that has the lowest kinetic barrier to nucleation, even if it is not the most thermodynamically stable form (Ostwald's Rule of Stages). nih.govmdpi.com Therefore, precise control over crystallization conditions is essential for obtaining a desired polymorph. researchgate.net
Phase Transition Behavior and Thermodynamic Control
Polymorphs can convert from one form to another through solid-solid phase transitions. nih.gov This behavior is governed by thermodynamics, with the relative stability of different polymorphs depending on conditions like temperature and pressure. nih.gov A phase transition is driven by the difference in chemical potential or Gibbs free energy between the two forms. iupac.org
Research on related lithium dicarboxylates has shown that both kinetic and thermodynamic conditions can be utilized to control their phase behavior. core.ac.ukcam.ac.uk Phase transitions between polymorphs can be classified as either enantiotropic or monotropic. In an enantiotropic system, the stability order of the two polymorphs reverses at a specific transition temperature below the melting point. nih.gov
The mechanism of these transitions can vary, often involving nucleation of the more stable phase within the less stable one, followed by the growth of the new phase. nih.gov Understanding the thermodynamics of phase transitions is critical for ensuring the long-term stability of a material, as a metastable form may spontaneously convert to a more stable one over time. nih.gov
Strategies for Crystallographic Structure Control in Solid Materials
The ability to control the crystal structure of a solid material is the central goal of crystal engineering. usherbrooke.cawikipedia.org This field focuses on understanding and utilizing intermolecular interactions to design and synthesize new solids with desired properties. wikipedia.org By manipulating the arrangement of atoms and molecules in a crystal lattice, scientists can tailor the material's functionality. longdom.org
Several key strategies are employed to achieve crystallographic structure control:
| Strategy | Description |
| Control of Intermolecular Interactions | Utilizing non-covalent forces such as hydrogen bonds and coordination bonds to guide the self-assembly of molecules into a specific, predetermined arrangement. usherbrooke.cawikipedia.org |
| Ligand Design | Modifying the geometry and functionality of organic ligands. For metal-organic frameworks like lithium dicarboxylates, the shape and substituent groups on the ligand play a crucial role in determining the final structure. cam.ac.uk |
| Control of Stoichiometry | Varying the metal-to-ligand ratio can lead to the formation of different crystal structures with unique dimensionalities and properties. cam.ac.uk |
| Solvent and Template Effects | The choice of solvent can influence the crystal structure, and in some cases, solvent molecules can be incorporated into the lattice. Templates can also be used to direct the growth of a particular crystal structure. researchgate.net |
These strategies allow for the rational design of materials with targeted mechanical, optical, or electrical properties. longdom.orgusherbrooke.ca For lithium-based dicarboxylates, structural trends have been shown to be a function of ligand geometry, the metal:ligand ratio, and the degree of solvation. cam.ac.uk
Design Principles and Characterization of Novel Solid Electrolyte Systems (General Framework)
Solid electrolytes are considered a key enabling technology for the next generation of safer, high-energy-density batteries, particularly all-solid-state lithium-metal batteries. acs.org The design of a successful solid electrolyte requires balancing several critical properties.
The primary design principles focus on achieving:
High Ionic Conductivity: The electrolyte must efficiently transport ions (e.g., Li⁺) at room temperature, a property that is often lower in solids compared to traditional liquid electrolytes. acs.org
Electrochemical Stability: The material must be stable against both the high-potential cathode and the low-potential lithium metal anode to prevent degradation during battery operation. acs.org
Mechanical Robustness: The electrolyte needs to be mechanically strong enough to suppress the growth of lithium dendrites, yet flexible enough to maintain good contact with the electrodes during volume changes. acs.orgrsc.org
Good Interfacial Compatibility: A low-resistance interface between the electrolyte and the electrodes is crucial for efficient charge transfer. acs.org
Various classes of solid electrolytes are being investigated, each with a unique set of advantages and challenges.
| Solid Electrolyte Class | Advantages | Disadvantages |
| Oxides | High electrochemical stability and good ionic conductivity. | Poor electrode contact due to rigidity; often require high-temperature processing. acs.org |
| Sulfides | High ionic conductivity and good mechanical flexibility. | Poor stability at the electrode/electrolyte interface; sensitivity to moisture. acs.org |
| Halides | Excellent compatibility with high-voltage electrodes. | Sensitivity to moisture. acs.org |
| Polymers (SPEs) | Good flexibility, processability, and electrode adhesion. ajchem-a.com | Limited electrochemical window and lower ionic conductivity at room temperature compared to inorganic electrolytes. ajchem-a.com |
The characterization of these systems requires a combination of techniques. Electrochemical Impedance Spectroscopy (EIS) is used to measure ionic conductivity, while cyclic voltammetry helps determine the electrochemical stability window. ajchem-a.comrsc.org Physical and thermal properties are assessed using methods like X-ray Diffraction (XRD), Differential Scanning Calorimetry (DSC), and Dynamic Mechanical Analysis (DMA). rsc.org
Integration of Dilithium Fumarate in Inorganic Organic Hybrid Materials and Coordination Polymers
Dilithium (B8592608) Fumarate (B1241708) as a Building Block in Metal-Organic Frameworks (MOFs) and Coordination Polymers
Dilithium fumarate acts as a fundamental building block in the synthesis of certain metal-organic frameworks and coordination polymers. MOFs are crystalline materials composed of metal ions or clusters linked together by organic molecules, known as linkers. prometheanparticles.co.uk The fumarate dianion, derived from fumaric acid, functions as a bidentate ligand, capable of coordinating to metal centers to form extended networks.
Research has identified this compound, Li2(C4H2O4), as a three-dimensional (3D) framework. core.ac.ukcam.ac.uk In this structure, the lithium ions (Li+) act as the metal nodes, and the fumarate anions serve as the organic linkers that bridge these nodes. The geometry of the fumarate ligand, with its rigid, linear structure, plays a crucial role in dictating the topology of the resulting framework. core.ac.uk The coordination between the lithium ions and the carboxylate groups of the fumarate leads to the formation of a stable, extended 3D architecture. core.ac.ukcam.ac.uk This is distinct from other lithium dicarboxylates, such as lithium 2,2-dimethylsuccinate, which form two-dimensional (2D) frameworks. core.ac.ukcam.ac.uk The use of dilithium salts of ditopic heterocyclic ligands has also been shown to produce one-dimensional metal-organic frameworks. clinpractice.ruresearchgate.net
The synthesis of such materials often involves methods like solvothermal reactions, where the components are heated in a solvent, or simple precipitation methods. mdpi.comnih.gov For instance, aluminum fumarate-based MOFs have been prepared through the complexation of fumaric acid with aluminum salts. researchgate.net Similarly, nickel fumarate has been synthesized via a simple precipitation reaction between nickel acetate (B1210297) and fumaric acid. mdpi.com The principles of reticular chemistry, which involve connecting molecular building units with strong, directional bonds, guide the rational design of these frameworks. acs.orgnih.gov
Exploration of Structural Diversity in Lithium-Based Inorganic-Organic Frameworks
The investigation of lithium-based inorganic-organic frameworks reveals significant structural diversity, which is largely influenced by the geometry of the dicarboxylate ligand, the metal-to-ligand ratio, and the degree of solvation. core.ac.ukcam.ac.uk A survey of known lithium dicarboxylates has shown that these factors control the final dimensionality and topology of the framework. core.ac.uk
For example, while this compound forms a 3D framework, its singly protonated counterpart, lithium hydrogen fumarate [LiH(C4H2O4)], also adopts a 3D structure. core.ac.ukcam.ac.uk This contrasts with other dicarboxylate ligands; lithium succinate (B1194679), for instance, forms a different topological structure, although it has been used as a basis for creating isostructural frameworks with substituted ligands like L-malate and methylsuccinate. core.ac.ukcam.ac.uk The rigidity of the fumarate ligand, compared to the flexibility of a ligand like succinate, is a key determinant in the resulting framework's structure. mdpi.com This highlights how subtle changes in the organic linker can lead to vastly different crystal structures.
The following table summarizes the structural dimensionality of various lithium-based dicarboxylate frameworks, illustrating the diversity stemming from the choice of ligand.
| Compound Name | Chemical Formula | Framework Dimensionality |
| This compound | Li2(C4H2O4) | 3D core.ac.ukcam.ac.uk |
| Lithium Hydrogen Fumarate | LiH(C4H2O4) | 3D core.ac.ukcam.ac.uk |
| Lithium 2,2-dimethylsuccinate | Li2(C6H8O4) | 2D core.ac.ukcam.ac.uk |
| Lithium Hydrogen D,L-malate | LiH(C4H4O5) | 2D core.ac.ukcam.ac.uk |
| Dilithium Succinate | Li2(C4H4O4) | 3D core.ac.ukcam.ac.uk |
Role of Inter-Ligand Interactions and Metal-Ligand Bond Strengths in Framework Architecture
The architecture and properties of inorganic-organic frameworks are not solely determined by the primary coordination bonds but are also significantly influenced by weaker forces, such as inter-ligand interactions and the strength of the metal-ligand bonds. core.ac.ukcam.ac.uk In lithium-based frameworks constructed from dicarboxylate ligands, factors like hydrogen bonding and van der Waals forces between adjacent organic linkers play a crucial role in the stability and mechanical properties of the final structure. core.ac.ukcam.ac.uk
Development and Characterization of Mixed-Ligand Solid Solution Systems
A sophisticated approach to tuning the properties of inorganic-organic frameworks is the creation of mixed-ligand solid solutions. This involves incorporating two or more different ligands into a single, homogeneous crystalline framework. This strategy allows for fine-tuning of properties by varying the ratio of the constituent linkers.
A notable example involving the fumarate ligand is the formation of a mixed-ligand solid solution, Li2(L-malate)1-x(fumarate)x. core.ac.ukcam.ac.uk This material is formed through the topotactic dehydration of lithium L-malate. A topotactic reaction is a solid-state transformation where the crystalline product has a specific and predictable orientation relative to the parent crystal. In this case, the removal of a hydroxyl group from the L-malate ligand results in the in-situ formation of a fumarate ligand (via a double bond), which is then incorporated into the framework. core.ac.ukcam.ac.uk This discovery suggests a novel synthetic route for creating mixed-ligand inorganic-organic frameworks where one ligand is generated directly from another within the crystal lattice. core.ac.ukcam.ac.uk
The characterization of such systems involves techniques like powder X-ray diffraction to confirm the formation of a single solid solution phase rather than a mixture of separate phases, and spectroscopic methods to verify the presence of both ligands within the structure. researchgate.net
Foundational Principles of Inorganic-Organic Hybrid Material Design
The design of inorganic-organic hybrid materials is a cornerstone of modern materials science, aiming to create materials with properties that are not merely the sum of their parts but arise from the synergistic interplay between the organic and inorganic components. chemrxiv.orgcsic.es These materials are classified based on the nature of the interaction between the organic and inorganic phases. acs.org Class I hybrids involve weak interactions like van der Waals or hydrogen bonds, while Class II hybrids feature strong covalent bonds between the components. acs.orgcsic.es MOFs, including those made with this compound, are excellent examples of intrinsically hybrid compounds where organic linkers are orderly connected to inorganic nodes. acs.orgnih.gov
A primary goal in designing hybrid materials is to engineer synergistic properties that surpass those of the individual components. chemrxiv.orghilarispublisher.comcsic.es By combining the flexibility and functionality of organic molecules with the robustness and thermal stability of inorganic materials, researchers can create multifunctional systems. chemrxiv.orgmdpi.com For instance, the integration of an organic polymer matrix with inorganic nanoparticles can significantly enhance mechanical strength and bioactivity. researchgate.net
In the context of coordination polymers, the synergy between the metal center and the organic ligand can lead to unique electronic, optical, or catalytic properties. hilarispublisher.commdpi.com The properties of hybrid materials are not just an addition of the individual contributions but are born from the strong synergy created at the hybrid interface. csic.es This synergy allows for the development of materials with enhanced electrical conductivity, thermal stability, and mechanical strength, making them pivotal for advancing technology. chemrxiv.org
Precise control over the chemical composition and morphological attributes is critical in the design of hybrid materials to tailor their properties for specific applications. acs.orgnih.govresearchgate.net Various synthetic strategies are employed to achieve this control. The sol-gel process, for example, allows for control over composition and structure by carefully selecting precursors and reaction parameters like pH and temperature. acs.orgmdpi.com Self-assembly techniques rely on the spontaneous organization of molecules to form well-defined structures. nih.gov
For crystalline materials like MOFs, the "reticular chemistry" approach enables rational design by connecting pre-selected organic and inorganic building units with strong, directional bonds to form stable, extended structures with controlled porosity. acs.orgnih.gov The choice of the metal and the ligand, as in the case of this compound, directly dictates the chemical composition. core.ac.ukcam.ac.uk Furthermore, techniques like miniemulsion polymerization can be used to control the arrangement of organic and inorganic species, leading to specific morphologies such as core-shell or raspberry-like structures. mdpi.com The ability to tune the size, shape, and composition allows for the creation of materials optimized for applications ranging from gas storage to catalysis and biomedical engineering. nih.gov
Mechanistic Studies of Chemical Transformations Involving Fumarate Ligands
Investigation of Reaction Pathways in Dilithium (B8592608) Fumarate (B1241708) Synthesis
H₂C₄H₂O₄ + 2LiOH → Li₂C₄H₂O₄ + 2H₂O
The mechanism proceeds through a stepwise deprotonation of the dicarboxylic acid.
Step 1: First Deprotonation Fumaric acid, a diprotic acid, first reacts with one equivalent of lithium hydroxide (B78521). The hydroxide ion (OH⁻) acts as a base, abstracting a proton from one of the carboxylic acid groups to form water and the lithium hydrogen fumarate intermediate.
H₂C₄H₂O₄ + LiOH → LiHC₄H₂O₄ + H₂O
Step 2: Second Deprotonation The second equivalent of lithium hydroxide then deprotonates the remaining carboxylic acid group of the hydrogen fumarate intermediate to yield dilithium fumarate and another molecule of water.
LiHC₄H₂O₄ + LiOH → Li₂C₄H₂O₄ + H₂O
The reaction is driven by the formation of the stable salt and water. While this pathway is the most common, kinetic studies on the isomerization of maleic acid to fumaric acid under hydrothermal conditions indicate that the reaction environment, such as temperature and concentration, can influence the final product's purity and yield. nih.govresearchgate.net In industrial processes, controlling these parameters is essential to ensure the selective formation of the desired fumarate salt. nih.gov
Mechanistic Elucidation of Ligand-Based Transformations
Fumarate ligands, once coordinated to a metal center, can participate in a variety of complex transformations. Understanding these mechanisms is key to designing novel materials and catalytic systems.
In situ ligand conversion involves the transformation of the fumarate ligand itself within the coordination sphere. For example, studies on related coordination polymers have shown that ligands can undergo reactions like oxidative dehydrogenation under specific solvent and temperature conditions. rsc.org This confirms that in situ ligand transformation is a viable strategy for the controlled assembly of coordination polymers. rsc.orgnih.gov Such transformations can be triggered by various stimuli, leading to new structures and properties.
While direct studies on multi-component bond activation by this compound are scarce, research on other organo-dilithio reagents and bimetallic complexes provides significant mechanistic insights. researchgate.netnih.gov These studies reveal that the proximity of two metal centers can lead to cooperative reactivity not observed in their mononuclear counterparts. researchgate.netnih.govnih.gov
Mechanisms for bond activation in bimetallic systems often involve:
Synergistic Activation : The two lithium centers can work in concert to activate a substrate. One metal center might act as a Lewis acid to polarize a bond, while the other facilitates bond cleavage. nih.govrsc.org
Electron Transfer and Rearrangement : The bimetallic complex can facilitate electron transfer to a substrate, leading to the formation of radical intermediates that undergo further reaction.
Concerted Pathways : Computational studies on some bimetallic complexes suggest concerted mechanisms where bond breaking and bond formation occur simultaneously across the two metal centers. rsc.org
These cooperative effects allow for the activation of strong chemical bonds, such as C-F and C-H bonds, under milder conditions than would be possible with single-metal-center complexes. researchgate.netrsc.org
Fumarate derivatives, such as dimethyl fumarate, are common dienophiles in Diels-Alder reactions, a powerful tool for forming six-membered rings in organic synthesis. ias.ac.inacs.orgnih.gov The mechanism of these [4+2] cycloaddition reactions is often concerted, proceeding through a single, cyclic transition state.
The reactivity and selectivity of these reactions can be significantly enhanced by Lewis acid catalysts. ias.ac.innih.govmdpi.com The mechanism of Lewis acid catalysis involves the coordination of the Lewis acid (e.g., AlCl₃, BF₃) to a carbonyl oxygen of the fumarate ester. mdpi.comru.nl This coordination has several key effects:
LUMO Lowering : The Lewis acid withdraws electron density from the dienophile, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO). This smaller energy gap between the diene's HOMO and the dienophile's LUMO accelerates the reaction. mdpi.com
Increased Polarization : The polarization of the dienophile is increased, which can enhance regioselectivity in reactions with unsymmetrical dienes.
Stabilization of the Transition State : Recent computational studies using the Activation Strain Model (ASM) suggest that Lewis acids accelerate the Diels-Alder reaction primarily by reducing the Pauli repulsion between the interacting π-electron systems of the diene and dienophile in the transition state, rather than solely through enhanced orbital interactions. ru.nl
Below is a table summarizing the effect of different catalysts on a model Diels-Alder reaction.
| Catalyst System | Yield (%) | Reaction Conditions | Reference |
| None | No product | Room Temperature | ias.ac.in |
| FeCl₃ | 20% | 0 °C to -20 °C, 4 h | ias.ac.in |
| Ca(OTf)₂ | High | 0 °C to -20 °C, 4 h | ias.ac.in |
| Ca(OTf)₂ / NBu₄PF₆ | Optimum | 0 °C to -20 °C, 4 h | ias.ac.in |
This interactive table is based on data for the reaction of cyclopentadiene (B3395910) and 1,4-naphthoquinone, illustrating the general principles of Lewis acid catalysis in Diels-Alder reactions.
The fumarate anion is a versatile ligand capable of adopting various coordination modes, which influences the final structure and properties of the resulting coordination polymer or MOF. mdpi.comwikipedia.org The geometry of the ligand, with its two carboxylate groups separated by a rigid C=C double bond, allows it to act as a bridge between metal centers, forming 1D, 2D, or 3D networks. researchgate.net
Key coordination modes include:
Bidentate Bridging : Each carboxylate group coordinates to a different metal center, which is the most common mode for forming extended frameworks.
Chelating : Both oxygen atoms of a single carboxylate group coordinate to the same metal center.
Monodentate : Only one oxygen atom from a carboxylate group is involved in coordination.
Mechanistic Insights Derived from Spectroscopic and Computational Approaches
Spectroscopic techniques and computational modeling are indispensable tools for elucidating the complex mechanisms of reactions involving fumarate ligands.
Spectroscopic Approaches:
Infrared (IR) and Raman Spectroscopy : These techniques are used to probe the vibrational modes of the fumarate ligand. Changes in the stretching frequencies of the carboxylate (COO⁻) and C=C groups upon coordination to a metal provide direct evidence of bonding. researchgate.net For example, the disappearance of the –OH band and shifts in the C=O bands confirm the deprotonation and coordination during the synthesis of this compound.
X-ray Diffraction (XRD) : Single-crystal and powder XRD are essential for determining the precise three-dimensional structure of metal-fumarate complexes, revealing coordination modes, bond lengths, and angles. mdpi.comresearchgate.net This structural information is the foundation for understanding mechanistic pathways.
Computational Approaches:
Density Functional Theory (DFT) : DFT calculations have become a cornerstone of mechanistic chemistry. bohrium.commdpi.com They are used to:
Optimize the geometries of reactants, transition states, and products. researchgate.net
Calculate reaction energy barriers (activation energies), providing quantitative insights into reaction rates. ru.nl
Model reaction pathways and visualize the electronic structure changes that occur during a transformation. bohrium.comresearchgate.net
Simulate vibrational spectra (IR and Raman), which aids in the interpretation of experimental data. researchgate.net
For example, DFT studies on Lewis acid-catalyzed Diels-Alder reactions have been instrumental in debating whether the catalytic effect is due to enhanced orbital interactions or reduced Pauli repulsion. mdpi.comru.nl Similarly, computational modeling of MOFs helps to understand the energetics of framework flexibility and the mechanisms of guest adsorption. rsc.org
The synergy between these experimental and theoretical methods provides a comprehensive picture of the reaction mechanisms, guiding the rational design of new materials and processes based on this compound and other fumarate-containing compounds.
Electrochemical Behavior and Fundamental Reaction Mechanisms of Dilithium Fumarate
Investigation of Redox Processes and Electrochemical Activity
The electrochemical activity of dilithium (B8592608) fumarate (B1241708) is centered on the reversible redox reactions involving the carboxylate groups and the carbon-carbon double bond. When used as an anode material, the lithiation process involves the reduction of the fumarate dianion, while the delithiation process involves its oxidation.
The fundamental redox reaction is believed to occur at the C=C double bond conjugated with the two carboxylate groups. Upon lithiation (discharge), the molecule accepts electrons and lithium ions. This process can be represented by a two-electron reduction, leading to the formation of a lithiated species. The theoretical reaction involves the uptake of two lithium ions per formula unit, corresponding to the saturation of the double bond.
The process can be summarized as:
This reaction gives dilithium fumarate a theoretical specific capacity. The operating potential for this redox activity is a critical parameter, determined by the electronic structure of the fumarate dianion. Studies on similar short-chain conjugated carboxylates suggest that the redox potential is influenced by the stability of the radical anion intermediate formed during the multi-step electron transfer process. While specific cyclic voltammetry data for this compound is not extensively detailed in publicly available literature, research on analogous organic salts provides insight into the expected electrochemical window and redox potentials.
Impact of Crystalline Packing and Polymorphic Forms on Electrochemical Response
The solid-state structure of an organic electrode material plays a crucial role in its electrochemical performance. For this compound, factors such as crystalline packing, porosity, and the existence of different polymorphic forms can significantly affect its behavior as an electrode. The arrangement of molecules in the crystal lattice dictates the pathways for lithium-ion diffusion and electron transport, which are essential for efficient charge and discharge processes.
Research on other dilithium dicarboxylates has demonstrated that different polymorphs of the same compound can exhibit distinct electrochemical responses. core.ac.uk For instance, variations in crystal packing can lead to different voltage plateaus, polarization effects, and cycling stability. core.ac.uk A more open crystal structure may facilitate easier Li-ion transport, leading to better rate capability, whereas a densely packed structure might offer greater stability but slower kinetics.
Table 1: Comparison of Electrochemical Properties for Different Polymorphs of a Related Dicarboxylate (Dilithium (2,3-dilithium-oxy)-terephthalate) This table illustrates the impact of polymorphism on a similar class of compounds, as direct comparative data for this compound polymorphs is not readily available.
| Property | α-Phase | β-Phase |
| Average Working Potential | 2.85 V vs. Li⁺/Li | 3.1 V vs. Li⁺/Li |
| Electrochemical Process | Succession of plateaus/solid-solution domains | Biphasic transition (flat voltage plateau) |
| Polarization (ΔE) | Lower | Higher (≈ 120 mV) |
| Initial Capacity Retention | Higher | Lower |
Source: Data derived from studies on dilithium (2,3-dilithium-oxy)-terephthalate. core.ac.uk
Mechanistic Elucidation of Lithiation/Delithiation Reaction Pathways
The mechanism of lithiation and delithiation in this compound is understood to be a multi-step process. During lithiation, the initial step is the reduction of the fumarate dianion, which involves the transfer of an electron to the lowest unoccupied molecular orbital (LUMO) of the molecule, forming a radical anion. This is followed by the uptake of a lithium ion to maintain charge neutrality. A second electron transfer and subsequent lithiation complete the process, resulting in the formation of the fully lithiated species, Li₄C₄H₂O₄.
The reaction pathway can be depicted as follows:
First Lithiation Step: (radical intermediate)
Second Lithiation Step:
The delithiation process follows the reverse pathway, where lithium ions and electrons are sequentially removed from the molecule to regenerate the original this compound. The stability of the radical intermediate and the energy barriers associated with the structural rearrangements during ion insertion/extraction are key factors that determine the kinetics and reversibility of the electrode. The formation of a solid electrolyte interphase (SEI) layer on the electrode surface, a common phenomenon for anode materials operating at low potentials, also plays a critical role in the long-term cycling performance and efficiency.
Correlation Between Structural Features and Electrochemical Characteristics
The electrochemical properties of this compound are directly correlated with its molecular structure. The fumarate ligand is a short, conjugated system where the two carboxylate groups are in a trans configuration across a carbon-carbon double bond.
Redox Potential: The voltage at which lithiation occurs is determined by the LUMO energy of the fumarate dianion. The presence of electron-withdrawing carboxylate groups lowers the LUMO energy, making the molecule susceptible to reduction at a potential suitable for anode applications. Compared to aromatic dicarboxylates like dilithium terephthalate, the shorter conjugation length in fumarate generally results in a different operating potential.
Capacity: The theoretical capacity is dictated by the number of electrons that can be reversibly exchanged per unit mass. For this compound, the two-electron redox process (uptake of two Li⁺ ions) is the primary source of its capacity.
Stability: The stereochemistry of the fumarate molecule (the trans isomer of butenedioate) influences its packing in the solid state and the stability of the lithiated product. The rigidity of the double bond helps maintain structural integrity during cycling, which can contribute to better cycle life compared to more flexible, non-conjugated structures. However, the significant structural change from a planar C=C bond to a tetrahedral C-C single bond upon full lithiation can introduce strain, potentially impacting long-term stability.
Investigations into a range of lithium-based organic frameworks have highlighted that properties such as ligand conjugation length, particle size, and lithium mobility are critical for achieving viable battery performance.
Thermal Decomposition Pathways and Kinetic Analysis of Fumarate Compounds
Elucidation of Thermal Degradation Pathways and Kinetic Parameters
The thermal stability and decomposition of dilithium (B8592608) fumarate (B1241708) are influenced by its hydration state. The hydrated form, dilithium fumarate tetrahydrate, demonstrates thermal stability up to 178 °C, after which it likely undergoes dehydration. researchgate.net The degradation of the anhydrous form is anticipated to follow pathways analogous to those observed for other alkali metal fumarates.
Studies on sodium fumarate show that its thermal decomposition in an air atmosphere results in the formation of sodium carbonate and a carbonaceous residue. researchgate.netunesp.br This suggests a primary degradation pathway for this compound that involves the breakdown of the organic fumarate ligand, leading to a stable inorganic lithium salt as a major solid product. The decomposition of metal-organic frameworks containing fumarate, such as aluminum fumarate, has been shown to proceed with the evolution of gaseous products like carbon monoxide and carbon dioxide. researchgate.net
While specific kinetic parameters for the thermal decomposition of this compound are not extensively documented in the literature, analysis of analogous compounds provides insight into the expected values. For instance, the kinetic analysis of aluminum fumarate MOFs using a model-free approach shows that the apparent activation energy for thermal degradation (Ea) varies with the extent of the reaction.
Table 1: Comparative Activation Energies for Thermal Degradation of Metal Fumarates
| Compound | Extent of Reaction (α) | Apparent Activation Energy (Ea) (kJ mol⁻¹) | Source |
|---|---|---|---|
| Aluminum Fumarate (Al_FA_A) | 0.2 - 0.4 | 205 - 220 | researchgate.net |
| Aluminum Fumarate (Al_FA_C) | 0.2 - 0.7 | 160 - 173 | researchgate.net |
This table presents data from analogous compounds to provide context for the kinetic parameters of fumarate salt decomposition.
The decomposition of copper(II) fumarate has been observed to be a two-stage process, involving the stepwise reduction of the cation. rsc.org Although lithium is not a redox-active metal in the same way as copper, this highlights that the decomposition of metal fumarates can be complex and multi-stepped.
Identification and Characterization of Gaseous Decomposition Products and Solid Residues
The thermal decomposition of metal-organic compounds like this compound involves the breakdown of the organic ligand into volatile gases and the formation of a stable solid residue. gasificationplant.com The specific products depend on factors such as the decomposition atmosphere (inert or oxidizing).
Gaseous Decomposition Products Analysis of related fumarate compounds suggests the primary gaseous products from this compound decomposition would be oxides of carbon. During the thermal degradation of aluminum fumarate, evolved gas analysis identified carbon monoxide (CO), carbon dioxide (CO2), water (H2O), ethylene (B1197577) (CH2=CH2), and acetylene (B1199291) (CH≡CH). researchgate.net The pyrolysis of organic materials commonly produces combustible gases such as H2, CO, and CH4. gasificationplant.com Therefore, the primary gaseous species expected from the decomposition of the fumarate moiety in this compound are CO and CO2.
Solid Residues The solid residue remaining after the thermal decomposition of alkali metal salts of carboxylic acids is typically the metal carbonate or oxide, often mixed with a carbonaceous material. researchgate.netunesp.br The thermal decomposition of sodium fumarate yields a mixture of sodium carbonate and a carbonaceous residue. researchgate.netunesp.br Similarly, light trivalent lanthanide fumarates decompose to their respective oxides. researchgate.netunesp.br Based on these analogues, the primary solid residue expected from the thermal decomposition of this compound is lithium carbonate (Li2CO3) or potentially lithium oxide (Li2O) under certain conditions, along with a carbonaceous char. mdpi.com
Table 2: Expected Decomposition Products of this compound
| Product Type | Expected Product(s) | Analogous Compound(s) | Source(s) |
|---|---|---|---|
| Gaseous | Carbon Dioxide (CO2), Carbon Monoxide (CO) | Aluminum Fumarate | researchgate.net |
| Solid Residue | Lithium Carbonate (Li2CO3), Carbonaceous Material | Sodium Fumarate | researchgate.netunesp.br |
This table is based on inferences from the decomposition of analogous fumarate salts.
Computational Modeling of Thermal Decomposition Reactions and Transition States
While specific computational studies on the thermal decomposition of this compound are not prominent in existing literature, the methodologies applied to similar systems, such as poly(dialkyl fumarate), provide a framework for how such an analysis would be conducted. researchgate.netnih.gov These studies utilize ab initio and density functional theory (DFT) calculations to investigate the most favorable reaction pathways. nih.gov
The typical computational approach involves several key steps:
Postulation of Reaction Pathways: Multiple potential decomposition routes are proposed. For a fumarate structure, this could involve processes like decarboxylation, C-C bond cleavage, or reactions involving the double bond. researchgate.net
Geometry Optimization: The geometric structures of the reactant, potential intermediates, transition states, and final products are optimized to find their lowest energy conformations. nih.gov
Energy Calculations: The energies of all optimized structures are calculated. This allows for the determination of the activation energy (the energy barrier of the transition state) for each proposed pathway. nih.gov
Identification of the Most Favorable Pathway: The reaction pathway with the lowest activation energy is identified as the most likely or main path for thermal decomposition. nih.gov For model compounds of poly(dialkyl fumarate), a pathway involving a six-membered ring transition state leading to de-esterification was found to have the lowest activation energy. researchgate.netnih.gov
Such computational models are powerful for understanding complex reaction mechanisms at the molecular level, identifying transient intermediate species, and interpreting experimental kinetic data. acs.orgrsc.org Applying these methods to this compound would help elucidate the precise steps of C-O and C-C bond scission within the fumarate ligand as it is heated.
Influence of Molecular and Crystal Structure on Thermal Stability Mechanisms
The thermal stability of a material is intrinsically linked to its molecular and crystal structure. In the case of anhydrous this compound (Li2C4H2O4), its structure is a dense, three-dimensional inorganic-organic framework. core.ac.uk
Key structural features influencing its stability include:
Coordination Environment: Each lithium ion is tetrahedrally coordinated by four oxygen atoms from three different fumarate ligands. This creates a strong and rigid network of Li-O bonds. The strength of this metal-ligand bonding is a primary factor in the thermal stability of metal-organic frameworks. core.ac.ukrsc.org
3D Framework Connectivity: Unlike simple salts with discrete ions, this compound possesses a continuous 3D network structure where the fumarate ligands bridge the lithium centers. core.ac.uk This high degree of connectivity means that significant energy is required to break down the structure, leading to higher thermal stability compared to compounds with lower-dimensional (1D or 2D) structures. The stability of other lithium-based coordination polymers, such as lithium trimesate which is stable to over 420 °C, demonstrates the robustness that can be achieved in such frameworks. researchgate.net
Table of Mentioned Compounds
| Compound Name | Chemical Formula |
|---|---|
| This compound | Li2C4H2O4 |
| This compound tetrahydrate | Li2C4H2O4·4H2O |
| Sodium fumarate | Na2C4H2O4 |
| Copper(II) fumarate | CuC4H2O4 |
| Aluminum fumarate | Al2(C4H2O4)3 (in MOF) |
| Lanthanide fumarates | Ln2(C4H2O4)3 |
| Lithium carbonate | Li2CO3 |
| Lithium oxide | Li2O |
| Carbon monoxide | CO |
| Carbon dioxide | CO2 |
| Water | H2O |
| Ethylene | C2H4 |
| Acetylene | C2H2 |
| Poly(dialkyl fumarate) | (C4H2(COOR)2)n |
| Lithium L-malate | Li2C4H4O5 |
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing dilithium fumarate with high purity, and how can reproducibility be ensured?
- Methodological Answer : this compound synthesis typically involves neutralizing fumaric acid with lithium hydroxide in a stoichiometric ratio (2:1 Li:acid). To ensure purity, conduct anion-exchange chromatography under controlled pH (e.g., pH 6–7) to isolate the dilithium salt. Post-synthesis, characterize using XRD to confirm crystallinity and ICP-OES to verify lithium content. For reproducibility, document reaction conditions (temperature, solvent, stirring rate) and validate via triplicate trials .
Q. Which analytical techniques are most effective for characterizing this compound’s structural and thermal properties?
- Methodological Answer :
- Structural Analysis : Use single-crystal XRD for lattice parameters and FTIR to identify carboxylate stretching modes (asymmetric: ~1590 cm⁻¹, symmetric: ~1390 cm⁻¹).
- Thermal Stability : Perform TGA-DSC under inert atmosphere (heating rate: 10°C/min) to observe decomposition thresholds (e.g., loss of hydration water at ~100°C, salt breakdown >300°C).
- Purity Assessment : Combine HPLC with UV-Vis detection (λ = 210 nm) and elemental analysis (C, H, O, Li) .
Q. How can researchers access reliable thermodynamic data for this compound, and what contradictions exist in existing datasets?
- Methodological Answer : Consult the NIST Chemistry WebBook for condensed-phase thermochemistry (e.g., heat capacity, enthalpy of formation). Note contradictions in fusion temperatures (e.g., reported values range 374–375 K with ±2 K uncertainty) due to polymorphic variations or impurities. Cross-reference datasets using peer-reviewed studies and validate via differential scanning calorimetry (DSC) .
Advanced Research Questions
Q. How does the electronic structure of this compound influence its stability compared to other fumarate salts (e.g., sodium or dimethyl fumarate)?
- Methodological Answer : Use synchrotron-based X-ray absorption spectroscopy (XAS) to probe the electronic environment of the fumarate dianion. Compare charge distribution and orbital hybridization with salts like dimethyl fumarate ( notes maleate’s lower stability due to electronic delocalization). Computational modeling (DFT) can further predict bond dissociation energies and redox behavior .
Q. What computational strategies are recommended to model this compound’s interaction with biological systems, such as ion transport or ligand binding?
- Methodological Answer : Employ molecular dynamics (MD) simulations with force fields parameterized for lithium ions (e.g., AMBER). Validate using in vitro assays (e.g., patch-clamp for ion channel activity) and compare with dimethyl fumarate’s known pharmacokinetic profiles. Address limitations like solvent model accuracy by testing implicit vs. explicit solvent conditions .
Q. How should researchers resolve contradictions in experimental data related to this compound’s solubility and hydration states?
- Methodological Answer : Design a systematic study varying solvent polarity (water, ethanol, DMSO) and temperature. Use Karl Fischer titration to quantify hydration water and gravimetric analysis for solubility. Cross-validate results with literature, noting discrepancies in solvent purity or crystallization methods (e.g., slow evaporation vs. rapid precipitation) .
Q. What experimental designs are optimal for evaluating this compound’s pharmacological potential while avoiding biases seen in prior fumarate-based studies?
- Methodological Answer : Adopt a double-blind, placebo-controlled trial framework with cell cultures or animal models. Measure endpoints like oxidative stress markers (e.g., glutathione levels) and cytokine profiles. Predefine exclusion criteria to mitigate confounding factors (e.g., metabolic variability) and use stratified randomization .
Q. How can batch processing algorithms improve efficiency in high-throughput screening of this compound derivatives?
- Methodological Answer : Implement matrix-matrix multiplication algorithms (e.g., Strassen-like methods) to parallelize spectral data analysis (FTIR, NMR). Optimize workflows using Python’s Scikit-learn pipelines or GPU-accelerated libraries (CuPy) for multivariate regression modeling .
Methodological Notes
- Data Validation : Cross-reference experimental results with primary literature and avoid over-reliance on secondary summaries .
- Reproducibility : Archive raw data (spectra, chromatograms) in repositories like Zenodo and provide step-by-step protocols in supplementary materials .
- Ethical Compliance : For biological studies, ensure GDPR compliance in data anonymization and storage (if involving EU collaborators) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
